2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a synthetic compound belonging to the class of pyrrolopyrimidines. This compound features a unique molecular structure characterized by the presence of a trifluoromethyl group, which significantly enhances its chemical properties and biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development and other scientific fields.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is listed under different identifiers such as the CAS number 1956307-48-4. Its molecular weight is approximately 225.60 g/mol, and it is often supplied in hydrochloride form for stability and solubility purposes.
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride falls under the category of heterocyclic compounds, specifically pyrimidines and pyrroles. Its distinctive trifluoromethyl substitution classifies it further as a trifluoromethylated compound, which is known for its enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .
The synthesis of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves multi-step synthetic routes. Two primary methods are commonly employed:
The synthesis requires precise control over reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques like chromatography are often employed for purification after synthesis to isolate the desired hydrochloride salt form.
The molecular structure of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride features:
The trifluoromethyl group (–CF₃) significantly influences the compound's reactivity and stability due to its electron-withdrawing properties .
The compound exhibits notable structural features that contribute to its biological activity, including interactions with various enzymes involved in cell signaling pathways.
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. The versatility of this compound allows it to be modified into various derivatives with potential therapeutic applications .
The mechanism of action for 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific biological targets:
These interactions indicate potential uses in cancer therapy by modulating gene expression and cellular proliferation processes .
Physical properties include:
Chemical properties include:
Relevant data indicate that the incorporation of the trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
The primary applications of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride lie within pharmaceutical research:
Research continues into its biological activities and mechanisms to fully understand its potential applications in treating various diseases .
This compound represents a significant area of interest within medicinal chemistry due to its unique structural features and promising biological activities.
The core pyrrolo[3,4-d]pyrimidine scaffold is constructed through cyclocondensation strategies exploiting α-halomethyl carbonyl compounds and pyrimidine precursors. A robust approach involves reacting 2,4-diamino-6-hydroxypyrimidine with chloroacetaldehyde under mild basic conditions (sodium acetate, ethanol reflux) to yield the 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one intermediate [2] [9]. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours achieves 4-chloro substitution critical for downstream functionalization, with yields exceeding 85% after recrystallization [2]. Alternative routes employ ethylamidinoacetate cyclocondensation with α-bromomethylbenzylketones in formamide, generating substituted 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones [9].
Table 1: Comparative Analysis of Pyrrolo-Pyrimidine Cyclization Methods
Precursor | Reagent/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
2,4-Diamino-6-hydroxypyrimidine | Chloroacetaldehyde/NaOAc, Δ | 2-Amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | 75–82 |
Ethylamidinoacetate | α-Bromomethylketones/formamide | 6-Substituted-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | 68–74 |
2,6-Diamino-4-hydroxypyrimidine | α-Halomethylbenzylketones, Δ | 2-Amino-6-(aryl)methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | 70–78 |
N-Alkylation is optimized using NaH/DMF with methyl iodide (0°C to RT, 2 hours), introducing the N-methyl group essential for pharmacological activity [2]. Microwave-assisted synthesis significantly reduces reaction times for SNAr reactions; displacing the 4-chloro group with N-methylpiperazine using K₂CO₃/DMF under microwave irradiation (150°C, 20 min) achieves >95% conversion compared to 12 hours conventionally .
Trifluoromethylation at the C2 position employs radical, nucleophilic, or electrophilic strategies. Langlois' reagent (NaSO₂CF₃) with tert-butyl hydroperoxide (t-BuOOH) in aqueous micellar media (TPGS-750-M nanoparticles) enables direct radical trifluoromethylation under ambient conditions, achieving 70–92% regioselectivity for electron-deficient pyrrolopyrimidines [3] [6]. Solvent control fine-tunes regiochemistry: aprotic solvents like DMF favor C2 functionalization, while protic solvents shift reactivity toward C6 [3].
Copper-mediated methods using trifluoromethyltrimethylsilane (TMSCF₃) activated by fluoride ions (TBAF) are effective for nucleophilic trifluoromethylation. This approach is compatible with halogenated precursors, allowing sequential functionalization [8]. Photoredox catalysis with triflyl chloride (CF₃SO₂Cl) and Ru(bpy)₃Cl₂ under blue LED irradiation provides a metal-free alternative for late-stage trifluoromethylation, though yields are moderate (50–65%) for complex scaffolds [8].
Table 2: Trifluoromethylation Efficiency Across Methodologies
Method | Reagent System | Conditions | Yield Range (%) | Regioselectivity |
---|---|---|---|---|
Radical (Aqueous Micellar) | NaSO₂CF₃/t-BuOOH/TPGS-750-M | H₂O, RT, 12 h | 75–92 | C2 > C6 |
Nucleophilic | TMSCF₃/CuI/1,10-phenanthroline | DMF, 80°C, 6 h | 60–78 | C2 exclusive |
Photoredox | CF₃SO₂Cl/Ru(bpy)₃Cl₂/Blue LED | CH₃CN, RT, 24 h | 50–65 | C2/C6 mixture |
Hydrochloride salt formation enhances aqueous solubility and crystallinity. The free base is dissolved in anhydrous ethanol or ethyl acetate under nitrogen, with stoichiometric HCl (1.05–1.10 equiv) added dropwise at 0°C to prevent decomposition. Crystallization kinetics are critical: slow antisolvent addition (diethyl ether) over 2 hours yields high-purity monohydrate crystals [1]. Excess HCl (>1.2 equiv) promotes dihydrochloride impurities, reducing bioactivity.
Yield optimization parameters include:
Salt formation is monitored via in situ pH and Raman spectroscopy, confirming complete protonation at the pyrimidine N1 atom without affecting the trifluoromethyl group [1] [3].
Structural Features and Biological Significance
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: